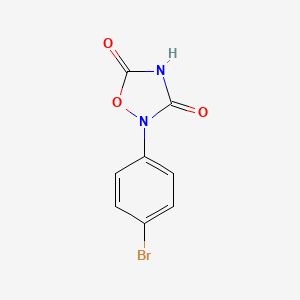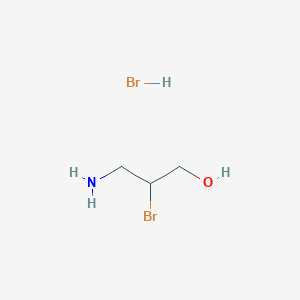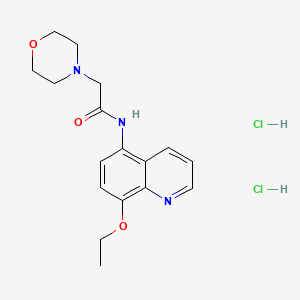
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride is a chemical compound with the molecular formula C17H23Cl2N3O3 It is known for its unique structure, which includes a morpholine ring, an acetamide group, and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride typically involves the reaction of 8-ethoxyquinoline with morpholine and acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.
化学反应分析
Types of Reactions
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or quinoline moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted morpholine or quinoline derivatives.
科学研究应用
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- 4-Morpholineacetamide, N-(8-methoxy-5-quinolyl)-, dihydrochloride
- 4-Morpholineacetamide, N-(8-ethoxy-6-quinolyl)-, dihydrochloride
- 4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, monohydrochloride
Uniqueness
4-Morpholineacetamide, N-(8-ethoxy-5-quinolyl)-, dihydrochloride is unique due to its specific substitution pattern on the quinoline ring and the presence of both morpholine and acetamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
19655-33-5 |
|---|---|
分子式 |
C17H23Cl2N3O3 |
分子量 |
388.3 g/mol |
IUPAC 名称 |
N-(8-ethoxyquinolin-5-yl)-2-morpholin-4-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C17H21N3O3.2ClH/c1-2-23-15-6-5-14(13-4-3-7-18-17(13)15)19-16(21)12-20-8-10-22-11-9-20;;/h3-7H,2,8-12H2,1H3,(H,19,21);2*1H |
InChI 键 |
HTBLMFCOAOLDMT-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)CN3CCOCC3)C=CC=N2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


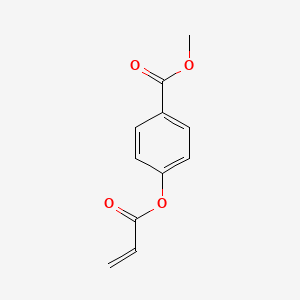

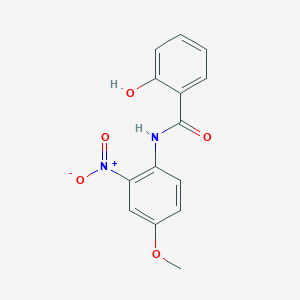
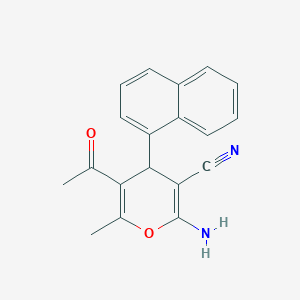
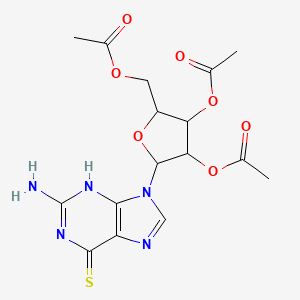
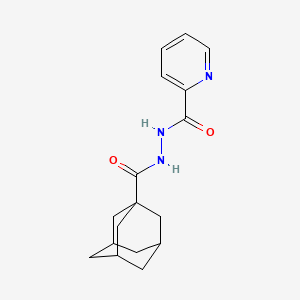
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
